molecular formula C6H8N4O2S B188002 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid CAS No. 6638-40-0

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

Cat. No.: B188002
CAS No.: 6638-40-0
M. Wt: 200.22 g/mol
InChI Key: JKAISOKGXPAILZ-UHFFFAOYSA-N
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Description

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a thioacetic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6-diaminopyrimidine with thioacetic acid. One common method includes dissolving 4,6-diaminopyrimidine and thioacetic acid in warm distilled water, followed by filtration and solvent evaporation at room temperature . Another approach involves multi-step reactions with reagents such as acetic acid, sodium nitrite, and sodium acetate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the thioacetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAISOKGXPAILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286862
Record name [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-40-0
Record name 6638-40-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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